Product packaging for Hexahydrocyclopenta[c]pyrrol-2(1H)-amine(Cat. No.:CAS No. 54528-00-6)

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine

Cat. No.: B033302
CAS No.: 54528-00-6
M. Wt: 126.2 g/mol
InChI Key: FJYWNYLUZBMVKI-UHFFFAOYSA-N
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Description

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine, also known as this compound, is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B033302 Hexahydrocyclopenta[c]pyrrol-2(1H)-amine CAS No. 54528-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-9-4-6-2-1-3-7(6)5-9/h6-7H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYWNYLUZBMVKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40969748
Record name Hexahydrocyclopenta[c]pyrrol-2(1H)-amine
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54528-00-6
Record name N-Amino-3-azabicyclo[3.3.0]octane
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Record name Hexahydrocyclopenta(c)pyrrol-2(1H)-amine
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Record name Hexahydrocyclopenta[c]pyrrol-2(1H)-amine
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Record name Hexahydrocyclopenta[c]pyrrol-2(1H)-amine
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Nomenclature and Structural Context Within Bicyclic Amines

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine is systematically known by its IUPAC name, 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-amine. nih.gov The name precisely describes its chemical architecture. "Hexahydro" indicates a fully saturated ring system, while "cyclopenta[c]pyrrole" reveals the fusion of a cyclopentane (B165970) and a pyrrole (B145914) ring. ontosight.ai The designation "2(1H)-amine" specifies that an amine group is attached to the nitrogen atom at the second position of the pyrrole ring. ontosight.ai

Structurally, the compound is characterized by a fused bicyclic system where a five-membered cyclopentane ring is fused to a five-membered pyrrolidine (B122466) ring. This fusion imparts a high degree of conformational rigidity to the molecule, a desirable feature in the design of pharmacologically active compounds. As a bicyclic amine, it belongs to a class of organic compounds that contain two fused rings with at least one nitrogen atom in one of the rings. This structural framework is a common motif in many biologically active natural products and synthetic drugs. The fixed spatial orientation of substituents on the bicyclic scaffold allows for precise interactions with biological targets.

Below is a table summarizing the key identifiers for this compound:

IdentifierValue
IUPAC Name 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-amine nih.gov
CAS Number 54528-00-6 nih.gov
Molecular Formula C₇H₁₄N₂ nih.gov
Molecular Weight 126.20 g/mol nih.gov
Synonyms 3-amino-3-azabicyclo[3.3.0]octane pharmacompass.com

Significance in Modern Synthetic and Medicinal Chemistry

The significance of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine in modern chemical research stems from its role as a versatile intermediate in the synthesis of a variety of functional molecules. Its bicyclic structure and the presence of a reactive amine group make it an attractive starting material for constructing more complex molecular architectures.

In the field of medicinal chemistry, this compound has proven to be a crucial building block for the synthesis of several therapeutic agents. One of the most prominent examples is its use as a key intermediate in the synthesis of Gliclazide, a second-generation sulfonylurea drug used to treat non-insulin-dependent diabetes mellitus. researchgate.net The synthesis of Gliclazide involves the reaction of this compound with p-toluenesulfonyl isocyanate. researchgate.net The bicyclic amine moiety is a fundamental part of the final drug structure, contributing to its pharmacological profile.

Furthermore, research has demonstrated the utility of this compound in the development of cannabinoid receptor antagonists. These antagonists are of significant interest for their potential in treating a range of conditions, including obesity and related metabolic disorders. The rigid bicyclic scaffold of the amine can be functionalized to produce compounds that bind selectively to cannabinoid receptors.

Beyond these well-established applications, preliminary studies have suggested that derivatives of this compound may possess other valuable biological activities, including potential antimicrobial and anticancer properties. Researchers are also exploring its derivatives for their potential therapeutic applications in neurological disorders. ontosight.ai The structural rigidity and stereochemical complexity of the molecule make it an attractive scaffold for the design of novel central nervous system (CNS) active agents.

The following table highlights some of the key applications of this compound in medicinal chemistry:

Therapeutic AreaApplication
Diabetes Key intermediate in the synthesis of Gliclazide researchgate.net
Metabolic Disorders Synthesis of cannabinoid receptor antagonists for potential treatment of obesity
Infectious Diseases Investigated for potential antimicrobial properties
Oncology Derivatives studied for potential anticancer activity
Neurology Explored for the development of treatments for neurological disorders ontosight.ai

Overview of Research Trajectories for Hexahydrocyclopenta C Pyrrol 2 1h Amine

Classical and Modern Synthetic Routes

The construction of the this compound core and its subsequent derivatives relies on established and innovative organic synthesis methodologies. These routes are designed to efficiently build the bicyclic scaffold and introduce the necessary functional groups.

Multi-step Synthesis from Cyclopentane-1,2-dicarboxylic Anhydride.researchgate.netresearchgate.net

A well-documented approach to synthesizing the this compound framework starts from cyclopentane-1,2-dicarboxylic anhydride. researchgate.netresearchgate.netguidechem.comchemicalbook.com This multi-step process is a classical method that provides a reliable pathway to the target molecule and its derivatives.

The initial step in this synthetic sequence involves the condensation of cyclopentane-1,2-dicarboxylic anhydride with hydrazine (B178648) hydrate (B1144303). researchgate.netresearchgate.net This reaction leads to the formation of N-aminocyclopentane-1,2-dicarboximide. researchgate.netresearchgate.netgoogle.com The process typically involves a reflux reaction between the anhydride and hydrazine hydrate in a suitable solvent, such as methanol (B129727) or ethanol. google.compatsnap.com The reaction time can vary from 0.5 to 12 hours, with the molar ratio of cyclopentane-1,2-dicarboxylic anhydride to hydrazine hydrate generally in the range of 1:1 to 1:2.5. google.com

A study demonstrated that reacting cyclopentane-1,2-dicarboxylic anhydride with 80% hydrazine hydrate successfully yields N-aminocyclopentane-1,2-dicarboximide. researchgate.netresearchgate.net Another method involves heating the reactants in methanol, followed by removal of the solvent to obtain the product. patsnap.com

Table 1: Reaction Conditions for the Synthesis of N-aminocyclopentane-1,2-dicarboximide

Reactants Solvent Reaction Time Molar Ratio (Anhydride:Hydrazine Hydrate) Yield
Cyclopentane-1,2-dicarboxylic anhydride, 85% Hydrazine hydrate Methanol 6 hours (reflux) - 87.7% patsnap.com
Cyclopentane-1,2-dicarboxylic anhydride, 85% Hydrazine hydrate Methanol 7 hours (reflux from room temp) - - patsnap.com

Following its formation, N-aminocyclopentane-1,2-dicarboximide undergoes a reduction step to yield the core bicyclic amine, this compound. researchgate.netresearchgate.net This transformation is a crucial step in forming the desired heterocyclic structure. The reduction effectively converts the dicarboximide functionality into the saturated pyrrolidine (B122466) ring fused with the cyclopentane (B165970) ring.

Cyclization Reactions for Cyclopenta[c]pyrrol Backbone Formation.acs.org

Modern synthetic strategies also employ various cyclization reactions to construct the cyclopenta[c]pyrrol backbone. acs.org These methods can offer alternative and potentially more efficient routes to the core structure. Techniques such as acid-mediated Nazarov cyclizations, transition-metal-catalyzed cascade cyclizations, and phosphine-catalyzed annulations have been developed for the synthesis of cyclopenta[b]pyrrole (B12890464) derivatives, which are structurally related to the cyclopenta[c]pyrrol system. acs.orgresearchgate.net These advanced methods often provide high efficiency and stereocontrol in the formation of the bicyclic framework. acs.org

Introduction of Amino Groups and Salt Formations (e.g., Monohydrochloride).acs.org

The final steps in the synthesis often involve the introduction of the primary amino group if it is not already present from the initial steps, and the subsequent formation of a salt for improved stability and handling. The hydrochloride salt of this compound, known as this compound monohydrochloride, is a common form of this intermediate. nih.gov This salt appears as a yellowish crystalline powder. The formation of the hydrochloride salt is typically achieved by treating the free amine with hydrochloric acid. nih.gov

Stereoselective Synthesis and Chiral Induction in this compound Scaffolds

Achieving stereocontrol in the synthesis of the this compound scaffold is a significant challenge. Much of the existing literature centers on producing a racemic mixture of the compound. However, the broader field of pyrrolidine synthesis offers several established strategies for inducing chirality, which are applicable to these types of bicyclic systems.

One of the most powerful techniques for the enantioselective synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. mappingignorance.orgrsc.org This method is highly valued for its ability to create up to four new contiguous stereocenters with high stereo- and regioselectivity. mappingignorance.org

Other successful approaches involve using starting materials from the "chiral pool." Readily available chiral molecules like (R)-phenylglycinol, various amino acids such as D- or L-alanine, or carbohydrates can be used to construct the chiral pyrrolidine ring system. nih.govnih.gov For instance, enantioenriched 2,5-disubstituted pyrrolidines have been synthesized from D-alanine by first reducing it to the corresponding amino alcohol, protecting the amine, and then building the heterocyclic ring. nih.gov

For the specific bicyclo[3.3.0] core structure, tin-mediated radical cyclization represents a viable method for stereocontrolled synthesis of the fused bicyclic system. rsc.org Additionally, post-synthesis resolution of a racemic mixture is a practical approach. Enzymatic resolution using lipases has been explored, where an enzyme selectively acylates one enantiomer, allowing for the separation of the two.

Optimization of Synthetic Processes for Industrial Scale-Up

The transition from laboratory-scale synthesis to industrial production necessitates a focus on process optimization to ensure high yield, purity, and cost-effectiveness.

The choice of reducing agent is critical for yield enhancement. While lithium aluminum hydride (LiAlH₄) can be used, it typically results in moderate yields of around 60%. In contrast, catalytic hydrogenation stands out as a superior industrial method, capable of achieving yields as high as 90%. Another efficient procedure employs a combination of potassium borohydride (B1222165) (KBH₄) and magnesium chloride (MgCl₂), which has been reported to produce the target compound in yields of approximately 91%. nih.gov

Interactive Data Table: Comparison of Synthetic Methods

Method Key Reagents Typical Yield Scalability
LiAlH₄ Reduction LiAlH₄ ~60% Moderate
Catalytic Hydrogenation H₂/Catalyst ~90% High
KBH₄–MgCl₂ Reduction KBH₄, MgCl₂ ~91% High
Modified 3-Step Synthesis Hydrazine Hydrate, Reduction 60% (overall) High

Purity Control and Impurity Profiling

Ensuring the purity of the final compound is paramount, especially in pharmaceutical applications. The presence of unwanted chemicals, even in trace amounts, can affect the efficacy and safety of the final drug product. chemicalbook.com Highly sophisticated analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are essential for identifying and quantifying impurities. chemicalbook.com

Different synthetic methods yield varying levels of purity. For instance, the reduction method utilizing KBH₄–MgCl₂ has been shown to produce this compound with an HPLC purity of 97%. nih.gov Catalytic hydrogenation can achieve even higher purity levels, reaching up to 99%.

Impurity control involves understanding and mitigating side reactions. During LiAlH₄ reduction, potential side reactions include over-reduction to primary amines or dimerization. These can be minimized by carefully controlling the reaction temperature. The formation of genotoxic impurities, such as residual nitriles from precursor materials, is a significant concern. Their levels can be controlled and reduced to below 10 ppm by implementing post-reaction quenching steps with aqueous sodium bisulfite followed by activated carbon filtration.

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of its production. This involves selecting safer reagents, minimizing waste, and improving energy efficiency.

A key comparison can be made between different reduction methods. The use of stoichiometric and pyrophoric reagents like LiAlH₄ poses significant safety risks and generates considerable chemical waste. In contrast, catalytic hydrogenation is a much greener alternative. It is more atom-economical and, while it requires high-pressure equipment, it avoids the use of hazardous and difficult-to-handle reagents.

Future advancements could involve exploring solvent-free reaction conditions, a principle of green chemistry known as mechanochemistry. nih.gov This technique, which uses mechanical force (e.g., grinding) to initiate reactions, has been successfully applied to the synthesis of other nitrogen-containing heterocyclic compounds like imidazo[1,2-α]pyridines. nih.gov Another green approach is the use of water as a solvent, which has been shown to be effective for the synthesis of other imidazole-based hybrids, reducing the reliance on volatile organic compounds. The application of these modern, eco-friendly techniques to the synthesis of this compound could offer significant environmental and safety benefits.

Systematic Structural Modifications and Their Biological Implications

Systematic modifications of the this compound core have been explored to optimize the therapeutic potential of its derivatives. A notable area of investigation involves the incorporation of this bicyclic amine into the structure of oxazolidinone antibacterials, analogous to the C-ring of linezolid (B1675486).

In one such study, a series of oxazolidinone derivatives were synthesized with stereoselective oxygen or nitrogen-containing substituents at the 5-position of the octahydrocyclopenta[c]pyrrole (B1584311) ring. researchgate.net Key modifications included the reduction of a ketone at this position to yield both endo and exo alcohols, conversion to azides, and subsequent transformation into amides and triazoles. researchgate.net These modifications demonstrated that even subtle changes in the stereochemistry and nature of the substituent on the bicyclic core could significantly impact antibacterial potency, particularly against resistant bacterial strains. researchgate.netjst.go.jp For instance, the orientation of a hydroxyl group (endo vs. exo) was found to be a critical determinant of activity against Mycobacterium tuberculosis. jst.go.jp

Another structural modification is seen in the formation of salts, such as the hydrochloride salt of the parent amine. This common modification is typically employed to improve aqueous solubility and stability, which are crucial properties for active pharmaceutical ingredients (APIs). ontosight.ai

Impact of Substitutions on Receptor Binding and Pharmacological Profiles

Substitutions on the this compound scaffold directly influence how the resulting molecules interact with their biological targets. While direct receptor binding data for many derivatives is limited, pharmacological activity and docking studies provide valuable SAR insights.

In the context of oxazolidinone antibacterials, the target is the bacterial ribosome. Docking studies suggest that a hydroxyl group on the azabicyclic C-ring of these derivatives interacts with the same hydrophobic pocket as the drug linezolid. researchgate.netjst.go.jp This indicates that the bicyclic amine acts as a key anchoring element, and substitutions on this ring system modulate the binding affinity and, consequently, the antimicrobial efficacy.

In the realm of neuropharmacology, derivatives of related fused pyrrolidine systems have been shown to interact with various central nervous system (CNS) targets, including voltage-gated sodium and calcium channels, as well as dopamine (B1211576) and serotonin (B10506) receptors. mdpi.comnih.gov The specific nature and position of substituents are critical for receptor affinity and selectivity. For example, in a series of indazole derivatives targeting dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors, electron-donating groups at the ortho position of a phenylpiperazine moiety enhanced D2 receptor binding. nih.gov This highlights the principle that the electronic properties of substituents, guided by the core scaffold, are pivotal for receptor interaction.

Conformational Analysis and its Influence on SAR

The rigid, fused-ring structure of this compound significantly constrains its conformational flexibility. This rigidity is a key factor in its influence on SAR, as it presents appended functional groups to a biological target in a well-defined spatial orientation, potentially reducing the entropic penalty of binding.

X-ray crystallography studies of a Gliclazide derivative, N-[(perhydrocyclopenta[c]pyrrol-2-yl)aminocarbonyl]-o-toluenesulfonamide, have provided detailed conformational insights. nih.gov The analysis revealed that both of the fused five-membered rings adopt non-planar envelope conformations. Specifically, the pyrrole (B145914) ring adopts an N3-envelope shape, while the fused cyclopentane ring has a C12-envelope conformation. nih.govresearchgate.net

This defined, three-dimensional structure is a critical feature that derivatives inherit. It dictates the relative positioning of the sulfonylurea side chain in Gliclazide and the substituted phenyl ring in oxazolidinone antibacterials. A rigid conformation is often advantageous for potent receptor binding, as the molecule does not need to expend as much energy to adopt the correct bioactive conformation required for interaction with a receptor's binding site. Therefore, the inherent conformational properties of the this compound core are fundamental to the SAR of its derivatives.

SAR Studies for Specific Biological Activities

The this compound scaffold has been successfully incorporated into novel oxazolidinone antimicrobial agents to combat resistant bacteria. SAR studies on these compounds have focused on modifications at the 5-position of the bicyclic ring system. A series of derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis and other clinically important bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netjst.go.jp

The studies revealed that stereochemistry at the 5-position is crucial. For instance, among alcohol derivatives, the endo-alcohol (2a ) showed potent inhibitory activity against M. tuberculosis H37Rv, superior to that of linezolid. researchgate.netjst.go.jp The corresponding exo-alcohol also demonstrated high activity. The introduction of different functional groups led to varied potencies. Ketone (1a ) was found to be more than twofold more potent than linezolid against a clinical linezolid-resistant staphylococcal strain. researchgate.net Furthermore, derivatives containing a 1,2,3-triazole ring also showed activity comparable to or better than linezolid, highlighting that this moiety is well-tolerated. jst.go.jp These findings underscore the importance of the substituent's nature and spatial orientation on the bicyclic core for antimicrobial efficacy.

In Vitro Antimicrobial Activity (MIC, µg/mL) of 5-Substituted Octahydrocyclopenta[c]pyrrole Oxazolidinone Derivatives researchgate.netjst.go.jp
Compound5-Position SubstituentM. tuberculosis H37RvS. aureus (MRSA, NRS100)S. aureus (LRSA, NRS125)
Linezolid (Reference)N/A122
1aKetone0.521
2aendo-Alcohol0.2522
exo-Alcohol (Isomer of 2a)exo-Alcohol0.2544
4a1,2,3-Triazole122
6aexo-Acetamide144

The most prominent therapeutic application of a this compound derivative is the antidiabetic drug Gliclazide. In Gliclazide, the bicyclic amine is connected to a p-methylbenzenesulfonylurea moiety. nih.gov The entire structure is essential for its function as an insulin (B600854) secretagogue through its action on pancreatic β-cell ATP-sensitive potassium channels. nih.gov

SAR in the sulfonylurea class of drugs is well-established. The bicyclic amine part of Gliclazide provides an optimal lipophilic character that contributes to its pharmacokinetic and pharmacodynamic profile. While systematic modifications of the bicyclic amine in Gliclazide are not widely reported, the comparison between Gliclazide and its process impurity, where the methyl group on the phenyl ring is at the ortho-position instead of the para-position, provides a key SAR insight. nih.govresearchgate.net The position of the methyl group on the toluenesulfonyl moiety is a critical structural difference that distinguishes the approved drug from its impurity, implying that the substitution pattern on the aromatic ring is finely tuned for optimal activity and safety. nih.gov The bicyclic amine's role is further supported by research into other G-protein coupled receptor 119 (GPR119) agonists, where a bicyclic amine scaffold was found to be important for agonist activity. nih.gov

Comparison of Gliclazide and its Ortho-Isomer Impurity
CompoundStructure DescriptionPrimary Role
Gliclazidep-tolylsulfonylurea derivativeApproved antidiabetic drug nih.gov
Gliclazide Impurity Fo-tolylsulfonylurea derivativeKnown process impurity nih.govresearchgate.net

While derivatives specifically from the this compound core are not extensively documented as CNS agents, the broader class of fused and substituted pyrrolidine/pyrrole structures is a rich source of neuropharmacologically active compounds. ontosight.ai These related scaffolds have shown significant potential as anticonvulsant agents.

For example, SAR studies on pyrrolidine-2,5-dione derivatives have identified numerous compounds with potent anticonvulsant activity in preclinical models like the maximal electroshock (MES) and 6 Hz seizure tests. mdpi.comnih.gov The activity of these compounds is highly dependent on the substituents at the 1- and 3-positions of the pyrrolidine-2,5-dione ring. Hybrid molecules combining this core with fragments of other antiepileptic drugs have been shown to interact with neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

Additionally, other annulated pyrrolo-derivatives, such as pentacyclic pyrrolo jst.go.jpnih.govbenzodiazepines, have been synthesized and evaluated for anticonvulsant, sedative, and anxiolytic activities, with some showing potency comparable to diazepam. mdpi.com These findings suggest that the rigid, bicyclic framework of this compound represents a promising but underexplored scaffold for the development of novel CNS-active agents.

Antiviral Activity

Currently, there is a lack of specific research in publicly available scientific literature focusing on the antiviral activities of this compound derivatives. Broader research into related pyrrole-containing structures, however, indicates the potential of this chemical class against various viral pathogens. For instance, studies on pyrrole and pyrrolopyrimidine derivatives have demonstrated significant antiviral effects against a range of viruses, including rotavirus and coxsackievirus. The mechanism of action for some of these related compounds has been attributed to the inhibition of viral polymerase enzymes. Further investigation is required to determine if the specific scaffold of this compound can be optimized to exhibit targeted antiviral efficacy.

Retinol (B82714) Binding Protein 4 (RBP4) Antagonism

Derivatives of the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core have been identified as potent antagonists of Retinol Binding Protein 4 (RBP4), a transporter of retinol in the blood. Lowering circulating RBP4 levels is a therapeutic strategy for conditions such as atrophic age-related macular degeneration and Stargardt disease.

Initial structure-activity relationship (SAR) explorations focused on improving the metabolic stability of early lead compounds. A significant breakthrough was achieved with the introduction of a bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core, which led to the development of analogue 33 . This compound demonstrated substantially improved in vitro potency and excellent microsomal stability. nih.gov

Docking studies revealed that the bicyclic core of analogue 33 fits favorably within the RBP4 binding cavity. The SAR was further explored by modifying the appended pyrimidine-4-carboxylic acid moiety. The data in the table below summarizes the RBP4 binding affinity and functional antagonist activity for a series of these analogues.

CompoundRBP4 SPA IC50 (nM)RBP4 HTRF IC50 (nM)
9>10000>10000
10>10000>10000
13>10000>10000
14>10000>10000
17>10000>10000
18>10000>10000
28>10000>10000
3312.8 ± 0.443.6 ± 10.5

Data sourced from J. Med. Chem. 2017, 60, 15, 6649–6664. nih.gov

The data clearly indicates the superior potency of compound 33 , which incorporates the octahydrocyclopenta[c]pyrrole core, compared to other analogues with different core structures.

Cyclin-Dependent Kinase (CDK) Modulation

There is no direct scientific literature available that details the structure-activity relationship of this compound derivatives as modulators of Cyclin-Dependent Kinases (CDKs). However, research on structurally related compounds provides some insights. A study on hexahydrocyclopenta[c]quinoline derivatives explored their potential as allosteric inhibitors of CDK2. researcher.life While the quinoline (B57606) core is distinct from the pyrrole system, the presence of the fused hexahydrocyclopenta ring suggests that this bicyclic system can be accommodated in the allosteric pocket of CDK2. The SAR of the quinoline series highlighted the importance of specific substitutions on the aromatic ring for achieving inhibitory activity and selectivity. researcher.life Future research could explore whether the hexahydrocyclopenta[c]pyrrole scaffold can be similarly functionalized to target CDKs.

Janus Kinase (JAK) Inhibition

Specific studies on the structure-activity relationship of this compound derivatives as inhibitors of Janus Kinases (JAKs) are not present in the current body of scientific literature. The field of JAK inhibitors is extensive, with many scaffolds being investigated for their therapeutic potential in inflammatory and autoimmune diseases. Generally, JAK inhibitors are designed to target the ATP-binding site of the kinase domain. While various heterocyclic systems, including those containing pyrrole moieties, have been successfully developed as JAK inhibitors, the specific contribution of the hexahydrocyclopenta[c]pyrrole core to JAK inhibition remains an unexplored area of research.

Computational and in Silico Approaches in Hexahydrocyclopenta C Pyrrol 2 1h Amine Research

Molecular Docking Studies for Ligand-Target Interactions

Currently, there are no specific molecular docking studies in the public domain that focus on Hexahydrocyclopenta[c]pyrrol-2(1H)-amine as a ligand. Such studies are crucial for predicting the binding orientation and affinity of a molecule to a specific protein target. The absence of this data indicates that its interactions at a molecular level have likely not been computationally explored in detail, or the results of such studies have not been published.

Molecular Dynamics Simulations for Conformational Analysis and Binding

Detailed molecular dynamics (MD) simulations for this compound are not described in available research. MD simulations would provide valuable insights into the compound's flexibility, conformational preferences, and the stability of its potential binding modes with biological targets over time. Without these simulations, a comprehensive understanding of its dynamic behavior remains elusive.

Quantum Chemical Calculations for Electronic Properties

Information regarding quantum chemical calculations to determine the electronic properties of this compound is not available in the reviewed sources. These calculations are fundamental for understanding a molecule's reactivity, charge distribution, and spectroscopic properties, which are important for predicting its behavior in chemical reactions and biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models have been specifically developed for or include this compound in their training or test sets, according to the available data. QSAR models are statistical models that relate the chemical structure of a compound to its biological activity. The lack of such models suggests that a systematic exploration of how structural modifications to this scaffold affect its activity has not been a focus of published research.

In Silico Prediction of Biological Activities and Toxicity

While comprehensive in silico predictions of biological activities are not available, basic toxicity and hazard information can be gleaned from aggregated data submitted to regulatory bodies. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound has been flagged with several hazard statements based on notifications to the ECHA C&L Inventory.

Table 1: Aggregated GHS Hazard Statements for this compound

Hazard CodeHazard Statement
H302Harmful if swallowed
H314Causes severe skin burns and eye damage
H315Causes skin irritation
H318Causes serious eye damage
H319Causes serious eye irritation
H335May cause respiratory irritation
H341Suspected of causing genetic defects
H411Toxic to aquatic life with long lasting effects
Note: The percentage of notifiers reporting each hazard varies. This data is indicative of potential hazards and is not a comprehensive toxicity profile.

Computer-Aided Drug Design (CADD) and Lead Optimization Strategies

This compound is primarily recognized as a building block or intermediate in chemical synthesis. For instance, it is a known intermediate in the synthesis of Gliclazide, an oral antidiabetic drug. However, there is no evidence in the available literature to suggest that it has been the subject of extensive computer-aided drug design or lead optimization strategies as a primary pharmacophore.

Virtual Screening and Hit Identification

There are no published studies where this compound has been identified as a "hit" from a virtual screening campaign. Virtual screening involves the computational screening of large libraries of compounds to identify potential drug candidates. The absence of this compound in such studies further underscores the limited focus on its potential direct biological activities.

Lead Optimization Techniques for Enhanced Efficacy and Selectivity

Lead optimization is a critical, iterative process in drug discovery that aims to refine the properties of a promising lead compound to produce a viable drug candidate. patsnap.com This involves enhancing its efficacy, selectivity, and pharmacokinetic properties while minimizing potential adverse effects. patsnap.com For compounds centered around the this compound scaffold, a bicyclic amine structure, various computational techniques can be employed to guide these optimization efforts. The pyrrolidine (B122466) ring, a key component of this scaffold, is a versatile and widely utilized heterocycle in medicinal chemistry due to its ability to explore pharmacophore space effectively and contribute to the molecule's stereochemistry. nih.gov

Computational strategies in lead optimization for derivatives of this scaffold often begin with Structure-Activity Relationship (SAR) analysis . patsnap.com By systematically modifying the chemical structure and observing the impact on biological activity, researchers can identify key functional groups and structural features that govern the compound's interaction with its biological target. patsnap.comnih.gov This process is significantly accelerated by computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling . patsnap.com

Molecular docking simulations predict the preferred orientation of a molecule when bound to a target protein, providing insights into the binding mode and affinity. patsnap.com This allows for the rational design of modifications to the this compound core to improve interactions with the target, thereby enhancing potency and selectivity. patsnap.comdanaher.com For instance, the introduction or substitution of functional groups can be guided by these simulations to maximize favorable interactions and minimize steric clashes within the binding site. danaher.com

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govscispace.com Both 2D and 3D-QSAR models can be developed. scispace.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful as they consider the three-dimensional properties of the molecules, which is crucial for understanding interactions with complex biological targets. scispace.com These models can then be used to predict the activity of novel, yet-to-be-synthesized derivatives, prioritizing the most promising candidates for synthesis and experimental testing. patsnap.comscispace.com

Other advanced techniques such as scaffold hopping and bioisosteric replacement are also employed. patsnap.com Scaffold hopping involves replacing the core structure of the molecule while retaining its essential functionalities, potentially leading to novel compounds with improved properties. patsnap.com Bioisosteric replacement, the substitution of a functional group with another that has similar physical or chemical properties, can be used to fine-tune the compound's efficacy, selectivity, and pharmacokinetic profile. patsnap.com

The iterative cycle of design, synthesis, and testing is central to lead optimization. youtube.com Computational methods provide the "design" component, which is then validated through the "synthesis" and "testing" of the proposed molecules. youtube.com This feedback loop, driven by computational insights, significantly streamlines the optimization process. youtube.com

Predictive Modeling for Pharmacokinetics and Toxicity

The early assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (collectively known as ADMET) properties is crucial to reduce the high attrition rates in later stages of drug development. In silico predictive modeling offers a rapid and cost-effective means to evaluate these properties for derivatives of this compound. nih.gov

Pharmacokinetic (ADME) Prediction:

Predictive models for ADME properties are often built using machine learning algorithms trained on large datasets of compounds with known pharmacokinetic profiles. nih.govresearchgate.net These models can predict a range of properties for novel compounds based on their chemical structure. nih.gov For instance, properties like aqueous solubility, intestinal absorption, plasma protein binding, and blood-brain barrier permeability can be estimated before a compound is even synthesized. mdpi.com

Software platforms and web servers are available that integrate various predictive models. mdpi.comnih.gov These tools can take the chemical structure of a this compound derivative as input and provide a comprehensive ADME profile. For example, predictions regarding oral bioavailability are often guided by rules such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. sk.ru

Physiologically Based Pharmacokinetic (PBPK) modeling is a more mechanistic approach that simulates the fate of a drug in the body. nih.gov By integrating compound-specific data (such as solubility and metabolic stability) with physiological information, PBPK models can predict the concentration-time profiles of a drug in various tissues and organs. nih.gov This can provide valuable insights into the distribution and elimination of this compound derivatives.

Toxicity Prediction:

In silico toxicology models aim to predict various types of toxicity, such as carcinogenicity, mutagenicity, hepatotoxicity, and cardiotoxicity. researchgate.net These models are typically developed using QSAR approaches or by analyzing the structural alerts—specific chemical substructures known to be associated with toxicity. nih.gov

By screening this compound derivatives against these predictive models, potential toxic liabilities can be identified early in the discovery process. mdpi.comresearchgate.net This allows for the modification or deprioritization of compounds that are likely to have safety issues, saving significant time and resources. nih.gov The integration of data from various sources, including chemical structure and in vitro bioactivity data, can lead to more accurate and robust toxicity predictions. nih.gov

The use of these predictive models is an ongoing area of research, with efforts continuously being made to improve their accuracy and expand their applicability domain. researchgate.netresearchgate.net

Interactive Data Table: In Silico ADMET Predictions for Hypothetical this compound Derivatives

The following table provides an example of how in silico predictions might be presented for a series of hypothetical derivatives of this compound. The data is for illustrative purposes only and does not represent actual experimental results.

DerivativePredicted LogPPredicted Aqueous Solubility (mg/mL)Predicted Human Intestinal Absorption (%)Predicted Blood-Brain Barrier PermeationPredicted Hepatotoxicity Risk
HCP-0012.10.592HighLow
HCP-0023.50.185HighModerate
HCP-0031.81.295LowLow
HCP-0044.20.0578HighHigh
HCP-0052.70.388ModerateLow

Biological and Pharmacological Studies of Hexahydrocyclopenta C Pyrrol 2 1h Amine and Its Analogues

In Vitro Evaluation of Biological Activity

The in vitro assessment of a compound's biological effects is a cornerstone of drug discovery, providing initial data on efficacy and mechanism of action. For Hexahydrocyclopenta[c]pyrrol-2(1H)-amine and its analogues, these studies have spanned antimicrobial susceptibility, enzyme inhibition, and receptor interaction.

Antimicrobial Assays Against Bacterial Strains (e.g., Mycobacterium tuberculosis, Staphylococcus aureus)

Analogues of this compound have been incorporated into novel antimicrobial agents, particularly in the oxazolidinone class of antibiotics. A study by Jeong et al. (2014) synthesized a series of oxazolidinones where the morpholine (B109124) ring of the antibiotic linezolid (B1675486) was replaced with 5-substituted octahydrocyclopenta[c]pyrrole (B1584311) moieties. nih.govresearchgate.netmedchemexpress.com These new compounds were evaluated for their in vitro activity against the virulent Mycobacterium tuberculosis H37Rv strain and various clinically significant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.netmedchemexpress.com

The study found that several of these analogues exhibited potent antimicrobial activity. Notably, the endo-alcohol (compound 2a ) and exo-alcohol (compound 2b ) derivatives demonstrated superior inhibitory activity against M. tuberculosis H37Rv compared to linezolid. nih.govresearchgate.netmedchemexpress.com Specifically, compound 2a was four times more active than linezolid. nih.gov Several other analogues in the series also showed potent activity against vancomycin-resistant enterococci (VRE) and were as potent or more potent than linezolid against linezolid-resistant MRSA strains. nih.govresearchgate.netmedchemexpress.com The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Antimicrobial Activity (MIC, µg/mL) of Selected this compound Analogues nih.gov

CompoundM. tuberculosis H37RvS. aureus ATCC65389S. aureus ATCC25923
Linezolid111
Ketone 1a 0.511
endo-Alcohol 2a 0.2522
exo-Alcohol 2b 0.511
exo-Triazole 4a 0.511

Data sourced from Jeong et al. (2014).

These findings highlight the potential of the this compound scaffold in developing new antibiotics to combat drug-resistant pathogens like M. tuberculosis and MRSA. nih.govresearchgate.netmedchemexpress.com

Enzyme Inhibition Assays (e.g., CYP Isozymes, Monoamine Oxidase (MAO))

The potential for a new chemical entity to inhibit key metabolic enzymes is a critical aspect of its preclinical safety evaluation. Cytochrome P450 (CYP) isozymes are a major family of enzymes responsible for the metabolism of most drugs, and their inhibition can lead to significant drug-drug interactions. nih.govresearchgate.net Monoamine oxidases (MAO-A and MAO-B) are another important class of enzymes that metabolize neurotransmitters; their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. nih.gov

In the same study that identified potent antimicrobial analogues of this compound, selected compounds with high antimicrobial activity were also evaluated for their inhibitory effects on human CYP isozymes and MAO-A and MAO-B. nih.govresearchgate.netmedchemexpress.com The results of these initial safety evaluations were promising, indicating that the tested compounds had low potential for CYP isozyme and MAO inhibition. nih.govresearchgate.netmedchemexpress.com This low inhibitory activity is a favorable characteristic, suggesting a reduced likelihood of clinically significant drug-drug interactions mediated by these enzyme systems. While detailed IC50 or Ki values were not provided in the primary report, the low inhibition profile supports the continued investigation of this compound class.

Table 2: Enzyme Inhibition Profile of Selected Antimicrobial Analogues

Enzyme FamilyTargetInhibition Potential
Cytochrome P450 CYP IsozymesLow
Monoamine Oxidase MAO-A, MAO-BLow

Data based on findings from Jeong et al. (2014). nih.govresearchgate.netmedchemexpress.com

Receptor Binding Studies (e.g., Histaminergic Systems, RBP4)

Investigating the interaction of compounds with specific receptors provides insight into their potential therapeutic applications and off-target effects.

Retinol-Binding Protein 4 (RBP4)

RBP4 is the primary transport protein for retinol (B82714) (Vitamin A) in the bloodstream. Antagonists of RBP4 are being investigated as potential treatments for conditions like atrophic age-related macular degeneration and Stargardt disease by reducing the accumulation of cytotoxic retinoid byproducts in the retina. nih.gov A study by Cioffi et al. detailed the development of novel, non-retinoid RBP4 antagonists based on the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo scaffold. nih.gov These analogues were designed to competitively displace retinol from its binding site on RBP4.

The binding affinities of these analogues were measured using a scintillation proximity assay (SPA), which quantifies the displacement of radiolabeled retinol. The results identified several potent antagonists, with IC50 values in the nanomolar range. Analogue 33 , which incorporates the hexahydrocyclopenta[c]pyrrol-2(1H)-yl core, was a standout compound, exhibiting an RBP4 SPA IC50 of 12.8 nM. nih.gov

Table 3: In Vitro RBP4 Binding Affinity of this compound Analogues nih.gov

CompoundRBP4 SPA IC50 (nM)
Analogue 4 100% remaining*
Analogue 33 12.8 ± 0.4
(±)-44 80.0
(R)-50 65.0
(S)-56 150.0

Value for Analogue 4 represents % remaining after a 30 min incubation in a stability assay, indicating high stability and potent binding. Data sourced from Cioffi et al. nih.gov

Histaminergic Systems

Cell-Based Assays for Functional Activity

Cell-based assays are essential for understanding the functional consequences of a compound's interaction with its molecular target in a living system. nih.gov These assays can measure a wide array of cellular processes, including cell proliferation, cytotoxicity, apoptosis, signal transduction, and changes in gene expression. nih.gov

For this compound and its analogues, the antimicrobial assays described in section 5.1.1 represent a form of functional cell-based assay, demonstrating the ability of these compounds to inhibit bacterial growth. Similarly, the enzyme inhibition assays in section 5.1.2 reflect functional activity within a cellular context (using cell-derived microsomes).

However, beyond these specific applications, detailed reports on other functional cell-based assays for this compound are not widely available in the public scientific literature. Potential functional assays that could be employed to further characterize this compound class include:

Cancer Cell Proliferation Assays: To evaluate potential anticancer effects by measuring the inhibition of growth in various cancer cell lines.

Reporter Gene Assays: To determine if the compounds modulate specific signaling pathways (e.g., those downstream of RBP4 or histamine (B1213489) receptors).

Calcium Flux Assays: To assess activity at G-protein coupled receptors, such as histamine receptors, that signal through changes in intracellular calcium.

In Vivo Pharmacological Evaluation

Following promising in vitro results, in vivo studies in animal models are conducted to assess a compound's efficacy and behavior in a whole organism.

Antidiabetic Efficacy in Animal Models

A significant area of interest for the this compound scaffold is in the field of diabetes. This compound is a known key intermediate in the chemical synthesis of Gliclazide, a second-generation sulfonylurea drug widely used to treat type 2 diabetes mellitus. Gliclazide exerts its hypoglycemic effect primarily by stimulating insulin (B600854) secretion from pancreatic β-cells. researchgate.net

The therapeutic success of Gliclazide provides a strong rationale for investigating the intrinsic antidiabetic properties of its precursors and related structures. Studies have been conducted on other azobicyclo[3.3.0]octane derivatives, demonstrating their potential as hypoglycemic agents. For instance, a series of novel azobicyclo[3.3.0]octane derivatives were synthesized and evaluated as dipeptidyl peptidase 4 (DPP-4) inhibitors, another important target for type 2 diabetes. One of the lead compounds from this series showed excellent efficacy in an oral glucose tolerance test in mice.

Animal models, particularly those using streptozotocin (B1681764) (STZ) to induce diabetes in rats, are standard for evaluating potential antidiabetic drugs. While direct in vivo studies evaluating the antidiabetic efficacy of this compound itself were not identified in the reviewed literature, its established role as a precursor for a potent antidiabetic drug and the demonstrated activity of structurally similar bicyclic compounds suggest it is a promising area for future research.

CNS Activity and Behavioral Studies

The rigid, bicyclic structure of this compound and its analogues makes them compelling candidates for investigation as central nervous system (CNS) agents. The pyrrolidine (B122466) ring is a common feature in many neuroactive compounds. nih.govnih.gov

Derivatives of the closely related 3-azabicyclo[3.3.0]octane have been shown to act as antagonists at cannabinoid receptors (CB1 and CB2), which could influence mood, pain perception, and other physiological processes. Furthermore, certain analogues have been investigated as non-peptide antagonists of orexin (B13118510) receptors (OX1 and OX2), which are involved in regulating sleep-wake cycles and feeding behavior, suggesting potential applications in treating sleep and eating disorders.

Analogues of 1-azabicyclo[3.3.0]octane have been synthesized and evaluated for their potential in treating neurodegenerative conditions like Alzheimer's disease. These compounds have shown affinity for muscarinic M1 receptors, which are crucial for learning and memory. pharm.or.jppharm.or.jp For instance, N-[(1-azabicyclo[3.3.0]octan-5-yl)methyl]-2-oxo-1-pyrrolidineacetamide, a piracetam (B1677957) analogue, has been shown to improve cerebral function in pharmacological tests. nih.gov

Studies on pyrrolidine-2,5-dione-acetamide derivatives have demonstrated anticonvulsant properties. nih.gov Specifically, certain derivatives with a benzhydryl or sec-butyl group on the pyrrolidine ring have shown efficacy in the maximal electroshock (MES) and 6 Hz seizure models. nih.gov Additionally, some pyrrolidine derivatives have exhibited central analgesic activity in hot plate tests. nih.gov

Table 1: CNS Activity of Selected Pyrrolidine and Bicyclic Amine Analogues

Compound ClassSpecific Analogue/DerivativeObserved CNS ActivityReference
3-Azabicyclo[3.3.0]octane DerivativesNot specifiedCannabinoid receptor antagonism, orexin receptor antagonism
1-Azabicyclo[3.3.0]octane Derivatives3-Amino-5-(1-azabicyclo[3.3.0]octan-5-yl)methyl-1,2,4-oxadiazole (2b)High affinity for muscarinic M1 receptor pharm.or.jp
1-Azabicyclo[3.3.0]octane DerivativesN-[(1-azabicyclo[3.3.0]octan-5-yl)methyl]-2-oxo-1-pyrrolidineacetamide (20)Improvement of cerebral function nih.gov
Pyrrolidine-2,5-dione-acetamidesDerivative 69kAnticonvulsant activity (MES and 6 Hz tests) nih.gov
Pyrrolidine DerivativesCompounds 53c and 53dCentral analgesic activity nih.gov

Antiviral Efficacy in Viral Infection Models

The pyrrolidine scaffold is present in a number of compounds investigated for antiviral activity. While direct antiviral studies on this compound are not prominent in the literature, research on related heterocyclic systems suggests a potential for such applications.

Derivatives of pyrrolo[2,3-d]pyrimidine have shown activity against the Human Immunodeficiency Virus (HIV) in in-vitro screenings. mdpi.com The structural similarity of the pyrrolidine ring within these more complex heterocyclic systems highlights the potential for developing novel antiviral agents.

The broad antiviral potential of heterocyclic compounds is well-documented. For instance, various indole (B1671886) derivatives fused with other heterocyclic rings have demonstrated potent activity against Herpes Simplex Virus-1 (HSV-1). researchgate.net Given that this compound is a fused bicyclic system, its derivatives could be explored for similar activities.

It is important to note that the antiviral efficacy of Gliclazide, a well-known antidiabetic drug for which this compound is an intermediate, has been studied in the context of co-infections. Some studies have investigated the interaction of Gliclazide with antiretroviral drugs, which can impact glucose-insulin homeostasis. nih.gov For example, the antiretroviral drugs indinavir (B1671876) and efavirenz (B1671121) were found to significantly reduce the activity of gliclazide. nih.gov

Table 2: Antiviral Activity of Selected Pyrrolidine-Containing and Related Heterocyclic Compounds

Compound Class/DerivativeVirusAssay/ModelObserved EffectReference
Pyrrolo[2,3-d]pyrimidine nucleosidesHIVIn-vitro screenPreliminary antiviral activity mdpi.com
Fused Indole DerivativesHerpes Simplex Virus-1 (HSV-1)Plaque reduction assayPotent antiviral activity researchgate.net

Metabolic Pathways and Metabolite Identification of this compound Derivatives

The metabolic fate of drugs containing alicyclic amine structures, such as the pyrrolidine ring in this compound, is crucial for their pharmacokinetic profile and potential for drug-drug interactions. The metabolism of such compounds is often mediated by cytochrome P450 (CYP450) enzymes. acs.org

Common metabolic transformations for alicyclic amines include:

Ring Oxidation: Hydroxylation at positions adjacent (α) to the nitrogen atom can lead to the formation of lactams.

N-Dealkylation: If the nitrogen atom is substituted, the removal of alkyl groups is a common pathway.

N-Oxidation: The nitrogen atom itself can be oxidized to form N-oxides.

Ring Opening: The heterocyclic ring can be cleaved, leading to linear metabolites.

Studies on pyrrolidine-containing compounds have shown that their metabolic stability can be influenced by substituents. For instance, the introduction of fluorophenyl substituents on pyrrolidine sulfonamides has been shown to offer a better in vitro potency and efflux ratio profile. nih.gov

Toxicology and Safety Assessment of this compound Compounds

The toxicological profile of this compound and its analogues is a critical aspect of their development as therapeutic agents. Based on GHS classifications from PubChem, this compound is considered harmful if swallowed and may cause severe skin burns and eye damage. nih.gov There is also a warning for suspected genetic defects. nih.gov

The toxicology of the parent pyrrolidine ring has been studied. It is known to be irritating to the skin, eyes, and respiratory tract. nih.govresearchgate.net High concentrations may affect the nervous system. researchgate.net

The safety of pyrrolidine derivatives is highly dependent on the nature and position of their substituents. For example, some pyrrolidine-thiazole derivatives have been evaluated for their cytotoxicity on L929 cells, with some showing low toxicity at effective antibacterial concentrations. nih.gov In contrast, certain newly synthesized pyrrole (B145914) derivatives have shown high toxicity to Daphnia magna. researchgate.net

It is also important to consider the potential for the formation of N-nitroso compounds when using pyrrolidine derivatives in cosmetic products, as these can be carcinogenic.

Table 3: Toxicological Profile of this compound and Related Compounds

CompoundGHS Hazard StatementsObserved Toxicological EffectsReference
This compoundH302: Harmful if swallowedH314: Causes severe skin burns and eye damageH341: Suspected of causing genetic defects- nih.gov
PyrrolidineNot specified in provided contextIrritating to skin, eyes, and respiratory tract. May affect the nervous system at high concentrations. nih.gov
Pyrrolidine-thiazole derivativesNot specifiedLow cytotoxicity on L929 cells for some derivatives. nih.gov
Novel Pyrrole derivativesNot specifiedHigh toxicity on Daphnia magna for some derivatives. researchgate.net

Advanced Research Applications and Future Directions

Development of Novel Therapeutic Agents based on the Hexahydrocyclopenta[c]pyrrol-2(1H)-amine Scaffold

The this compound framework is a proven building block in medicinal chemistry, leading to the creation of potent therapeutic agents. Its structure is integral to several compounds investigated for a range of medical conditions.

One of the most well-established uses of this amine is as a key intermediate in the synthesis of Gliclazide, a second-generation sulfonylurea drug used to treat type 2 diabetes. The bicyclic amine forms the core of the Gliclazide molecule, which is essential for its therapeutic activity.

Furthermore, the scaffold is central to the development of compounds targeting the central nervous system (CNS). A notable example is 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide, a compound that has shown significant activity in preclinical studies. google.com Research indicates its potential utility in treating cognitive and psycho-behavioral disorders associated with cerebral aging and neurodegenerative diseases. google.com This activity is linked to its interaction with central histaminergic systems. google.com The hydrochloride salt of this benzamide (B126) derivative has been developed, highlighting its promise as a pharmaceutical candidate. google.com

The broader class of pyrrolidine (B122466) derivatives, to which this compound belongs, is also under active investigation for a multitude of therapeutic applications, including potential anticancer and antimicrobial properties.

Therapeutic Agents & Research Areas Associated with the this compound Scaffold

Therapeutic Agent/DerivativeTherapeutic AreaRole of the ScaffoldReference
GliclazideAntidiabetic (Type 2 Diabetes)Core structural intermediate.
4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamideCentral Nervous System (CNS) DisordersKey structural component for activity in cognitive and psycho-behavioral disorders. google.com
General Pyrrolidine AnalogsOncology / Infectious DiseasesInvestigated for potential anticancer and antimicrobial activities.

Role as a Building Block in Complex Organic Synthesis

This compound serves as a crucial intermediate in multi-step organic synthesis due to its defined stereochemistry and reactive amine group. Its bicyclic nature provides a rigid framework that can guide the spatial orientation of functional groups in a target molecule, which is a critical aspect of modern drug design.

The synthesis of Gliclazide provides a clear example of its utility. The process involves the reduction of an N-aminocyclopentane-1,2-dicarboximide intermediate to form the this compound core, which is then condensed with p-toluenesulfonyl urea (B33335) to yield the final active pharmaceutical ingredient.

The compound's amine group can readily undergo a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution, allowing chemists to introduce diverse functional groups and build molecular complexity. This versatility makes it an attractive starting material for creating libraries of novel compounds for drug discovery and other applications.

Materials Science Applications

While direct applications of this compound in materials science are not extensively documented in current literature, research into structurally related compounds suggests potential avenues for exploration. Bicyclic pyrrolidine derivatives have been synthesized and studied for their photoluminescent properties. biomedres.usatauni.edu.tr Such compounds, which can absorb and emit light, are foundational to the development of optical materials, sensors, and imaging agents. The investigation of these bicyclic pyrrolidines involved recording their absorption and fluorescence spectra, revealing that their optical properties are influenced by their molecular structure and solvent environment. biomedres.usatauni.edu.tr This indicates that the rigid scaffold, similar to that of this compound, could potentially be incorporated into polymers or molecular systems to create novel functional materials.

Exploration in Agrochemical Development

Similar to its status in materials science, the specific use of this compound in commercial agrochemicals is not well-established. However, the broader chemical classes of saturated bicyclic amines and pyrrolidine analogs are recognized as important scaffolds in the search for new crop protection agents. researchgate.net The structural rigidity and three-dimensional character of these sp3-rich molecules are desirable traits for developing effective and selective pesticides. researchgate.net

Research has demonstrated that simple pyrrolidine derivatives can exhibit significant efficacy against bacterial plant pathogens. researchgate.net Furthermore, more complex molecules incorporating the pyrrole (B145914) or pyrrolidine ring have been designed as potent insecticides, including some that act as ryanodine (B192298) receptor (RyR) regulators. researchgate.net The development of novel pesticides based on these scaffolds is an active area of research aimed at overcoming resistance to existing treatments and improving environmental safety. researchgate.net This suggests that the this compound framework represents a potential, albeit currently unexplored, starting point for the synthesis of new agrochemicals.

Emerging Research Areas for this compound

The future for this compound is primarily centered on expanding its utility in medicinal chemistry. The proven success of this scaffold in CNS-active compounds points toward a promising future in the development of treatments for complex neurodegenerative and psychiatric conditions. google.com The ability of its derivatives to interact with specific biological targets like central histaminergic systems opens up new possibilities for creating highly selective therapies.

Further research is likely to focus on:

Scaffold Diversification: Synthesizing a wider array of derivatives by modifying the bicyclic core and the amine group to explore new biological activities.

Asymmetric Catalysis: Using the chiral nature of the scaffold as a component in organocatalysts to facilitate stereoselective chemical reactions.

Bio-conjugation: Exploring its use as a stable linker to attach active molecules to polymers or surfaces for biomedical applications, leveraging its reactive amine functionality.

While its role is currently concentrated in pharmaceuticals and organic synthesis, the foundational properties of this compound suggest a latent potential for broader application in materials and agrochemicals as synthetic methodologies continue to advance.

Table of Mentioned Compounds

Analytical Methodologies in the Study of Hexahydrocyclopenta C Pyrrol 2 1h Amine

Spectroscopic Techniques (e.g., NMR, HPLC, MS) for Characterization and Purity Assessment

Spectroscopic techniques are indispensable for the structural elucidation and purity verification of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for determining its molecular structure, while High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing purity. rug.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed for a complete structural assignment. numberanalytics.comnih.govresearchgate.net

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For the this compound structure, specific chemical shifts (δ) would be expected for the protons on the cyclopentane (B165970) and pyrrolidine (B122466) rings, as well as the amine proton. While specific data for this exact compound is not readily available in the cited literature, data for analogous 3-azabicyclo[3.3.0]octane derivatives show protons on the bicyclic core typically resonate in the range of δ 1.4-3.0 ppm. pharm.or.jp The coupling constants (J values) between adjacent protons would be critical in determining the stereochemistry of the ring fusion.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the bicyclic system would provide further confirmation of the structure. For similar 3-azabicyclo[3.3.0]octane systems, carbon signals for the ring system typically appear in the range of δ 25-75 ppm. pharm.or.jp

2D NMR Techniques: To unambiguously assign all proton and carbon signals, especially in cases of complex spin systems or overlapping signals, two-dimensional NMR techniques are utilized. numberanalytics.com These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. A common approach involves using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). chromatographyonline.comrsc.org Detection is often performed using a UV detector. The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is a sensitive technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. For this compound, MS is used to confirm the molecular weight and to gain structural information through the analysis of fragmentation patterns. pressbooks.pub

The molecule is first ionized, typically using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI). The resulting molecular ion and its fragment ions are then detected. A key fragmentation pathway for amines is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. jove.comwhitman.edulibretexts.org In the case of cyclic amines, this can lead to ring-opening fragmentation, providing characteristic fragment ions that help to confirm the structure. youtube.com While specific fragmentation data for this compound is not detailed in the provided search results, analysis of similar bicyclic amines would be expected to show a prominent molecular ion peak and characteristic fragments resulting from the cleavage of the bicyclic ring system.

Technique Purpose Typical Information Obtained
¹H NMRStructural ElucidationChemical shifts (δ), coupling constants (J), integration
¹³C NMRStructural ElucidationNumber of unique carbons, chemical shifts (δ)
2D NMR (COSY, HSQC, etc.)Complete Structural AssignmentConnectivity and spatial relationships of atoms
HPLC-UVPurity AssessmentRetention time, peak area, percentage purity
Mass Spectrometry (MS)Molecular Weight and Structure ConfirmationMass-to-charge ratio (m/z) of molecular ion and fragment ions

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, starting materials, by-products, and potential isomers, as well as for its accurate quantification. Both gas and liquid chromatography are applicable, with the choice of method depending on the specific analytical challenge.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. While the volatility of this compound may be limited, derivatization can be employed to increase its volatility and improve its chromatographic behavior. nih.gov GC-MS provides both separation and structural identification capabilities. The retention time of the compound is characteristic under specific GC conditions (e.g., column type, temperature program), and the mass spectrum of the eluting peak provides a fingerprint for identification. researchgate.netacs.org

Liquid Chromatography (LC)

Liquid chromatography is the most widely used technique for the separation and quantification of less volatile and thermally labile compounds like this compound.

Reversed-Phase HPLC (RP-HPLC): As mentioned for purity analysis, RP-HPLC is a primary method for separation and quantification. By optimizing the mobile phase composition (e.g., the ratio of buffer to organic solvent and the pH) and the stationary phase (e.g., C18, C8), separation from closely related impurities can be achieved. chromatographyonline.comrsc.org Quantification is typically performed using a calibration curve generated from standards of known concentration.

Separation of Isomers: The separation of stereoisomers of this compound, if present, would require chiral chromatography. This involves the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers. Alternatively, derivatization with a chiral reagent can form diastereomers that can be separated on a standard achiral column. The separation of positional isomers can often be achieved by selecting appropriate stationary phases, such as those with π-π interaction capabilities (e.g., pyrenylethyl or nitrophenylethyl bonded phases), and by optimizing the mobile phase. nacalai.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. LC-MS/MS is particularly valuable for the quantification of the compound in complex matrices at low concentrations. The first mass spectrometer (MS1) can be set to select the molecular ion of the target compound, which is then fragmented in a collision cell. The second mass spectrometer (MS2) then detects one or more specific fragment ions. This multiple reaction monitoring (MRM) approach provides excellent specificity and reduces background noise.

Chromatographic Method Stationary Phase Example Mobile Phase Example Detector Primary Application
GC-MSCapillary column (e.g., DB-5ms)HeliumMass SpectrometerAnalysis of volatile impurities, identification
RP-HPLCC18, C8Acetonitrile/Water or Methanol/BufferUV, DADPurity assessment, quantification, separation
Chiral HPLCChiral Stationary Phase (CSP)Hexane/IsopropanolUV, DADSeparation of enantiomers
LC-MS/MSC18Acetonitrile/Formic Acid in WaterTandem Mass SpectrometerQuantification in complex matrices, high sensitivity analysis

Chemometric Approaches in Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the analysis of this compound, chemometric approaches can be applied to enhance data interpretation, especially when dealing with complex datasets from spectroscopic and chromatographic analyses. mdpi.com

Analysis of Spectroscopic Data

When analyzing complex NMR or other spectroscopic data, especially from mixtures or for subtle structural comparisons, multivariate analysis methods like Principal Component Analysis (PCA) can be employed. diva-portal.org

Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique that can reduce the dimensionality of large datasets. For instance, a series of NMR spectra from different batches of a synthesis could be analyzed using PCA to identify outliers or to classify samples based on their spectral fingerprints. This can be a powerful tool for quality control and for identifying subtle variations in the chemical structure or composition.

Analysis of Chromatographic Data

Chemometrics is also highly valuable in the analysis of chromatographic data, particularly for impurity profiling and method optimization. rug.nlchromatographyonline.comnih.govoup.com

Impurity Profiling: When analyzing impurities in a drug substance, the chromatographic profiles can be complex. Chemometric methods can be used to compare the impurity profiles of different batches, to track the formation of degradation products in stability studies, and to identify unknown impurities by comparing their chromatographic and spectral data to a library. rug.nlnih.govoup.com

Method Optimization: The development of a robust chromatographic method often involves the optimization of several parameters (e.g., mobile phase composition, pH, temperature, gradient). Design of Experiments (DoE) is a chemometric approach that allows for the systematic and efficient optimization of these parameters to achieve the desired separation with a minimal number of experiments.

While there are no specific literature reports on the application of chemometrics to the analysis of this compound, the principles are broadly applicable. The use of these multivariate data analysis techniques can significantly enhance the quality and efficiency of the analytical characterization of this and other related chemical compounds.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the structural identity of hexahydrocyclopenta[c]pyrrol-2(1H)-amine and its derivatives?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with mass spectrometry (MS) for unambiguous structural confirmation. For example, in Cu(II) complex studies, NMR revealed proton environments (δ 1.2–3.5 ppm for cyclopentane/pyrrolidine protons), while MS provided molecular ion peaks (e.g., m/z 434 [M+H]⁺ for derivatives) . X-ray diffraction (XRD) is critical for resolving stereochemistry, as demonstrated in crystallographic studies of Gliclazide intermediates .

Q. What standard synthetic protocols exist for preparing this compound derivatives?

  • Methodological Answer : Use palladium-catalyzed amination (e.g., with tert-butyl carbamate intermediates) or nucleophilic substitution reactions. For example, coupling 1-bromo-2-(trifluoromethyl)benzene with bicyclic amines under catalytic Pd conditions achieves yields >80% . Acid- or base-mediated deprotection (e.g., HCl for Boc removal) is often required . Optimize solvent systems (e.g., THF/MeOH) and reaction times (16–24 hrs) to minimize side products .

Q. How is the purity and stability of this compound assessed in preclinical studies?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns. Purity >98% is typically required for pharmacological testing . Stability studies under accelerated conditions (40°C/75% RH for 6 months) assess degradation pathways, with LC-MS identifying breakdown products .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be optimized for therapeutic applications?

  • Methodological Answer : Use chiral auxiliaries or asymmetric catalysis. For example, (3aR,6aS)-stereoisomers are synthesized via stereospecific intermediates, confirmed by chiral HPLC (Chiralpak AD-H column) . Kinetic resolution with lipases or transition-metal catalysts (e.g., Ru-BINAP) improves enantiomeric excess (ee >95%) .

Q. What strategies resolve contradictions in pharmacological data, such as varying IC₅₀ values across assays?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate target engagement. For instance, discrepancies in serine palmitoyltransferase inhibition (IC₅₀ = 27.3 nM in one study vs. 50 nM in another) may arise from differential membrane permeability; use radiolabeled tracers or CRISPR-edited cell models to verify on-target effects .

Q. How can computational modeling guide the design of this compound-based retinol-binding protein 4 (RBP4) antagonists?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using RBP4 crystal structures (PDB: 5NU8). Focus on hydrophobic interactions with Trp67 and hydrogen bonding with Gln98/Asn98. MD simulations (100 ns) assess binding stability, with MM-PBSA calculations ranking derivatives .

Q. What experimental approaches evaluate the compound’s therapeutic potential beyond diabetes (e.g., neurodegenerative diseases)?

  • Methodological Answer : Test NMDA receptor modulation via patch-clamp electrophysiology in hippocampal neurons. For example, 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide showed neuroprotective effects in combination with NMDA antagonists . In vivo models (e.g., Aβ-injected mice) assess cognitive improvement using Morris water maze .

Key Research Gaps and Recommendations

  • Stereochemical Complexity : Prioritize XRD or cryo-EM to resolve ambiguous stereoisomerism in derivatives .
  • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N) to trace metabolic pathways in hepatocyte models .
  • Therapeutic Expansion : Screen derivatives against orphan GPCRs via high-throughput binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.